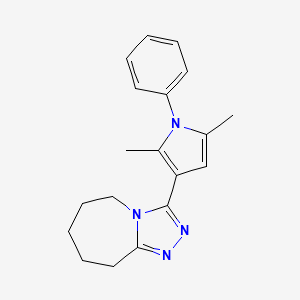
3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK&F-S-106203 is a potent, orally active peptidoleukotriene receptor antagonist. It has been studied for its ability to inhibit the effects of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions .
Preparation Methods
The synthetic routes and reaction conditions for SK&F-S-106203 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a propionic acid derivative with specific functional groups .
Chemical Reactions Analysis
SK&F-S-106203 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
SK&F-S-106203 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. Some of its key applications include:
Asthma and Allergic Reactions: As a peptidoleukotriene receptor antagonist, SK&F-S-106203 inhibits the action of leukotrienes, which are involved in the inflammatory response in asthma and allergies.
Pharmacological Studies: The compound has been used in various pharmacological studies to understand the role of leukotrienes in different physiological and pathological processes.
Drug Development: SK&F-S-106203 serves as a lead compound for the development of new drugs targeting leukotriene receptors.
Mechanism of Action
SK&F-S-106203 exerts its effects by selectively binding to and inhibiting peptidoleukotriene receptors. This prevents leukotrienes from exerting their pro-inflammatory effects, thereby reducing inflammation and related symptoms. The compound’s molecular targets include leukotriene C4, leukotriene D4, and leukotriene E4 receptors .
Comparison with Similar Compounds
SK&F-S-106203 is unique in its high potency and selectivity as a peptidoleukotriene receptor antagonist. Similar compounds include:
Pranlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pobilukast: A compound with similar pharmacological properties, also targeting leukotriene receptors. SK&F-S-106203 stands out due to its specific binding affinity and effectiveness in inhibiting leukotriene-mediated responses.
Properties
CAS No. |
129047-98-9 |
|---|---|
Molecular Formula |
C26H34O4S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1 |
InChI Key |
IEOUXQMKLRALNJ-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)[C@H](CC(=O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |
Key on ui other cas no. |
129047-98-9 |
Synonyms |
3-(2-carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid SK and F 106203 SK and F S-106203 SK and F-S-106203 SK and F-S106203 SKF 106203 SKF S106203 SKF-106203 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone](/img/structure/B1226046.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1226050.png)
![4-(1H-benzimidazol-2-ylthio)butanoic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1226052.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1226053.png)
![2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1226055.png)




![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)



